

SHR2554: A Preclinical Technical Guide to a Novel EZH2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	EZH2-IN-15	
Cat. No.:	B2451217	Get Quote

For Researchers, Scientists, and Drug Development Professionals

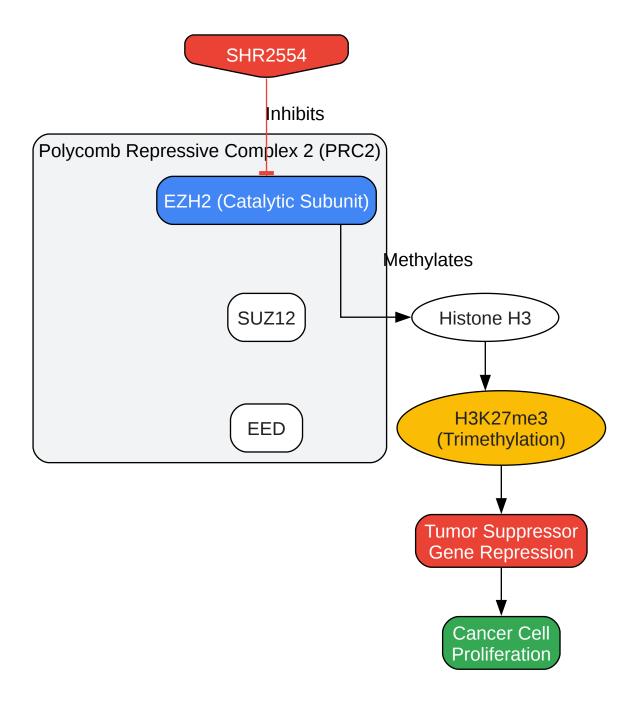
This technical guide provides an in-depth overview of the preclinical studies on SHR2554, a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. The data herein is compiled from foundational preclinical research, offering insights into its mechanism of action, in vitro activity, and in vivo efficacy, particularly in the context of lymphoid malignancies.

Core Mechanism of Action

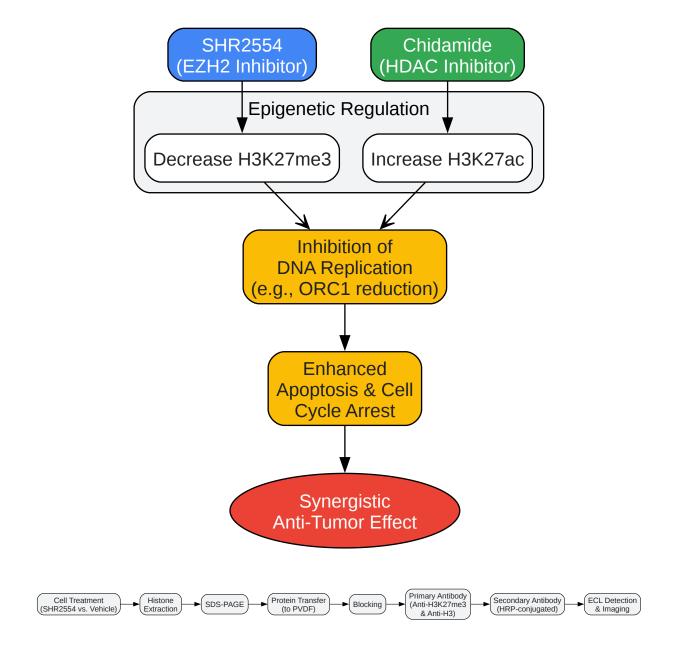
SHR2554 is an orally available, selective inhibitor of the histone lysine methyltransferase EZH2.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[2][3] This methylation mark leads to chromatin compaction and transcriptional repression of target genes. In many cancers, including various lymphomas, EZH2 is overexpressed or harbors gain-of-function mutations, leading to aberrant gene silencing that promotes cell proliferation and survival.[1][2]

SHR2554 selectively binds to and inhibits the activity of both wild-type and mutant forms of EZH2.[2] This inhibition prevents the methylation of H3K27, thereby altering gene expression patterns. The reactivation of tumor suppressor genes leads to cell cycle arrest, induction of apoptosis, and a reduction in the proliferation of cancer cells dependent on EZH2 activity.[2][4]









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. SHR2554, an EZH2 inhibitor, in relapsed or refractory mature lymphoid neoplasms: a first-in-human, dose-escalation, dose-expansion, and clinical expansion phase 1 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Synergistic Anti-Tumor Activity of EZH2 Inhibitor SHR2554 and HDAC Inhibitor Chidamide through ORC1 Reduction of DNA Replication Process in Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 inhibitor SHR2554 enhances the anti-tumor efficacy of HDAC inhibitor Chidamide through STAT1 in T-cell lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SHR2554: A Preclinical Technical Guide to a Novel EZH2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2451217#shr2554-ezh2-inhibitor-preclinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com